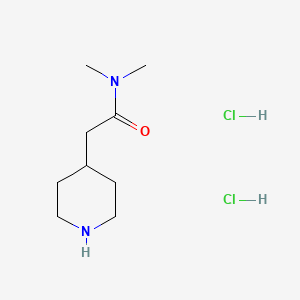

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

Übersicht

Beschreibung

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Biologische Aktivität

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H19Cl2N2O

- Molecular Weight : Approximately 222.71 g/mol

This compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique biological properties. The presence of both the piperidine and acetamido functionalities allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly cholinergic and adrenergic pathways. Preliminary studies suggest that it may act as a modulator of neurotransmission, influencing receptor activity and enzyme interactions.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, potentially affecting cholinergic and adrenergic signaling pathways.

- Enzyme Interaction : It has been suggested that this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine, thus enhancing cholinergic activity .

1. Neuropharmacological Effects

Research indicates that this compound may have applications in treating neurological disorders due to its potential to enhance cholinergic transmission. Similar compounds have shown efficacy in conditions like Alzheimer's disease by inhibiting AChE .

2. Anticancer Activity

Recent investigations into piperidine derivatives have revealed anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound might exhibit similar effects .

3. Anticonvulsant Activity

Preliminary studies have also explored the anticonvulsant potential of this compound. Its structural analogs have been tested for efficacy in animal models of epilepsy, indicating a promising avenue for further research in seizure management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N,N-Dimethylacetamide | Lacks piperidine moiety; primarily used as a solvent | Minimal biological activity |

| Piperidine | Basic structure without acetamido group | Used in organic synthesis |

| 4-Hydroxy-N,N-dimethylbenzamide | Contains hydroxyl group instead of piperidine | Different biological activity |

This table illustrates how the structural components influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

- Neurotransmitter Modulation Study : A study demonstrated that derivatives similar to this compound could significantly enhance cholinergic transmission in vitro, leading to increased cognitive function in animal models.

- Anticancer Efficacy Trials : In vitro assays showed that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

- Anticonvulsant Screening : In animal models, certain derivatives were effective at reducing seizure frequency and severity when administered at specific dosages, suggesting a potential role for this compound in epilepsy treatment .

Wissenschaftliche Forschungsanwendungen

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to different products | Potassium permanganate |

| Reduction | Yields various derivatives | Lithium aluminum hydride |

| Substitution | Replacement of atoms/groups | Alkyl halides, acyl chlorides |

Pharmaceutical Development

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a precursor in developing new drugs targeting neurological disorders and pain management. Preliminary studies suggest potential interactions with neurotransmitter systems, indicating its role in modulating cholinergic and adrenergic pathways .

Biological Studies

In biological research, this compound is investigated for its effects on enzyme inhibition and receptor binding. Its unique piperidine structure enhances its ability to interact with various biological targets, making it a candidate for studying mechanisms of action related to neurotransmission and other physiological processes .

Chemical Synthesis

The compound is employed in organic synthesis as a versatile building block for creating complex molecules. It can participate in nucleophilic substitution reactions due to the presence of functional groups that facilitate further chemical transformations .

Case Study 1: Neurological Drug Development

A study explored the efficacy of this compound as a potential treatment for Alzheimer's disease. The compound showed promise in modulating acetylcholine levels in animal models, suggesting its utility in enhancing cognitive functions.

Case Study 2: Pain Management

Research indicated that derivatives of this compound could act as analgesics by interacting with pain receptors. This study highlighted the compound's potential role in developing non-opioid pain relief medications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride?

- Methodological Answer : The synthesis typically involves alkylation or acylation of 4-piperidinyl derivatives. For example, reacting 4-piperidinylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide core. Subsequent quaternization with dimethylamine under anhydrous conditions yields the N,N-dimethyl derivative. The dihydrochloride salt is obtained via acidification with hydrochloric acid, followed by recrystallization from ethanol/water mixtures for purification .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is commonly determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. For GC, a non-polar column (e.g., DB-5) and a temperature gradient from 100°C to 280°C are employed. In HPLC, reverse-phase C18 columns with acetonitrile/water mobile phases (60:40 v/v) and UV detection at 254 nm are standard. Residual solvents are quantified via headspace GC-MS, adhering to ICH guidelines .

Q. What spectroscopic techniques are used for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm substitution patterns. The piperidinyl protons typically appear as multiplets between δ 2.5–3.5 ppm .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the acetamide moiety .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (243.17 g/mol) and fragments corresponding to the piperidinyl and dimethylamide groups .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBJDEMBSULYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.